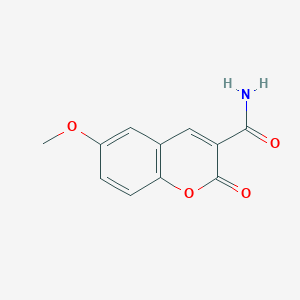

6-methoxy-2-oxo-2H-chromene-3-carboxamide

Description

Contextual Significance of Chromene-3-carboxamide Derivatives in Medicinal Chemistry Research

Chromene-3-carboxamide derivatives, a class of organic compounds featuring a fused benzene (B151609) and pyran ring system, are of considerable interest in medicinal chemistry. rjptonline.org This structural motif is a key feature in many naturally occurring and synthetically produced compounds that exhibit a broad spectrum of pharmacological activities. rjptonline.orgorientjchem.org The versatility of the chromene scaffold allows for extensive chemical modifications, which can significantly influence their biological properties. mdpi.com

The incorporation of a carboxamide group at the 3-position of the chromene ring is a critical feature that has been shown to enhance the therapeutic potential of these molecules. acs.org Carboxamide derivatives are known to participate in various biological interactions, contributing to their efficacy as potential therapeutic agents. mdpi.com Scholarly research has documented that chromene-3-carboxamide derivatives possess a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticoagulant properties. orientjchem.orgacs.orgresearchgate.net

The diverse biological profile of these compounds has spurred extensive research into their synthesis and evaluation. nih.gov For instance, certain derivatives have been investigated for their potent inhibitory effects on various enzymes, such as human leukocyte elastase and monoamine oxidases, highlighting their potential in treating a range of diseases. mdpi.comnih.gov The ongoing exploration of chromene-3-carboxamide derivatives continues to be a vibrant area of research, with scientists aiming to develop novel and more effective therapeutic agents. orientjchem.org

Overview of Scholarly Investigations on 6-methoxy-2-oxo-2H-chromene-3-carboxamide

Direct scholarly investigations focusing exclusively on This compound are limited in the current body of scientific literature. However, extensive research has been conducted on closely related derivatives, providing valuable insights into the potential biological activities of this specific compound. The primary focus of many studies has been on the corresponding ethyl ester, ethyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate, and other derivatives with different substituents on the chromene ring.

Research on related compounds suggests that the 6-methoxy substitution can play a significant role in modulating the biological activity. For instance, studies on 6-substituted 2-oxo-2H-1-benzopyran-3-carboxylic acid derivatives have demonstrated their potential as anticancer agents by reducing the invasive behavior of cancer cells. researchgate.net

Anticancer and Anti-Invasive Properties:

A study on coumarin (B35378) derivatives with substitutions at the 6-position, such as a 6-methyl or a 6-acetoxymethyl group, showed a significant reduction in cancer cell invasion. nih.gov Specifically, at a concentration of 10 μM, the 6-acetoxymethyl derivative inhibited invasion by 90%. nih.gov While this is not the methoxy (B1213986) group, it highlights the importance of the 6-position in the anti-invasive properties of coumarins. Another study focused on 3-bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate, which was found to inhibit cancer cell invasion in vitro and tumor growth in vivo. nih.gov

Enzyme Inhibition:

Derivatives of 6-substituted 2-oxo-2H-1-benzopyran-3-carboxylic acid have been designed as specific inhibitors of human leukocyte elastase, an enzyme implicated in degradative and degenerative processes. nih.gov The presence of a latent alkylating function at the 6-position, such as a chloromethyl group, was found to be crucial for the irreversible inhibition of α-chymotrypsin. nih.gov This suggests that the nature of the substituent at the 6-position is a key determinant of enzyme inhibitory activity and selectivity.

Antimicrobial Activity:

The following table summarizes the biological activities of some closely related chromene-3-carboxamide derivatives:

| Compound/Derivative Class | Biological Activity | Research Focus |

| 6-substituted 2-oxo-2H-1-benzopyran-3-carboxylic acid derivatives | Anticancer, Anti-invasive | Inhibition of cancer cell invasion and metastasis. researchgate.net |

| 3-Bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate | Anticancer | Inhibition of cancer cell invasion and tumor growth. nih.gov |

| 6-Substituted 2-oxo-2H-1-benzopyran-3-carboxylic acid pyridyl esters | Enzyme Inhibition | Specific inhibitors of human leukocyte elastase. nih.gov |

| Halogenated 3-Nitro-2H-Chromenes | Antimicrobial | Activity against multidrug-resistant bacteria. mdpi.com |

| Ethyl 2-oxo-2H-chromene-3-carboxylate metal complexes | Antibacterial | Activity against pathogenic bacteria isolated from wound infections. iiste.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO4/c1-15-7-2-3-9-6(4-7)5-8(10(12)13)11(14)16-9/h2-5H,1H3,(H2,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNEQGHGXZZFVBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Methodologies and Chemical Transformations of 6 Methoxy 2 Oxo 2h Chromene 3 Carboxamide

Conventional Synthetic Pathways to 6-methoxy-2-oxo-2H-chromene-3-carboxamide

The formation of the this compound framework is typically achieved through well-established synthetic organic chemistry reactions. These methods involve the construction of the core coumarin (B35378) ring system followed by the introduction of the carboxamide functional group.

Multi-component Reaction Strategies for Chromene-3-carboxamide Formation

Multi-component reactions (MCRs) offer an efficient approach for the synthesis of complex molecules like coumarin-3-carboxamides in a single step from three or more starting materials. mdpi.com A notable one-pot, three-component method involves the reaction of a salicylaldehyde (B1680747), a primary or secondary amine, and diethyl malonate. mdpi.com

For the synthesis of this compound, this would involve 2-hydroxy-5-methoxybenzaldehyde (B1199172) as the aldehyde component. A proposed dual catalytic system of piperidine-iodine in ethanol (B145695) has been shown to facilitate this transformation, providing a metal-free and clean reaction pathway with no tedious workup required. mdpi.com Protic solvents generally yield better results than aprotic ones in terms of selectivity for the desired coumarin-3-carboxamide. mdpi.com

Cyclization and Condensation Approaches to the Chromene Core

Classic condensation reactions are fundamental to the synthesis of the coumarin (2H-chromen-2-one) core. The Knoevenagel and Pechmann condensations are among the most widely used methods. sigmaaldrich.comderpharmachemica.com

The Knoevenagel condensation involves the reaction of a salicylaldehyde derivative with a compound containing an active methylene (B1212753) group, such as diethyl malonate or N-substituted cyanoacetamides. sigmaaldrich.comrsc.org To produce the 6-methoxy substituted core, 2-hydroxy-5-methoxybenzaldehyde is reacted with diethyl malonate in the presence of a basic catalyst like piperidine (B6355638) with a catalytic amount of acetic acid. mdpi.comnih.gov This reaction typically proceeds under reflux in a solvent like ethanol or toluene (B28343) to yield the intermediate, ethyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate. mdpi.comnih.gov Subsequent hydrolysis of the imino group, if formed from a cyanoacetamide, can lead to the corresponding 2-oxo-chromene. rsc.org

The Pechmann condensation provides another robust route, involving the reaction of a phenol (B47542) with a β-ketoester under acidic conditions. wikipedia.orgorganic-chemistry.org For the target scaffold, 4-methoxyphenol (B1676288) would be condensed with a suitable β-ketoester. The reaction is catalyzed by strong acids like sulfuric acid or Lewis acids, which facilitate an initial transesterification followed by an intramolecular ring-closing reaction. wikipedia.orgresearchgate.net

Amidation Reactions from 6-methoxy-2-oxo-2H-chromene-3-carboxylic Acid or its Esters

The final step in synthesizing the title compound often involves the amidation of a pre-formed 6-methoxy-2-oxo-2H-chromene-3-carboxylic acid or its corresponding ester.

A direct and straightforward method is the reaction of an ester, such as ethyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate, with ammonia (B1221849) or a primary/secondary amine. For instance, refluxing ethyl 2-oxo-2H-chromene-3-carboxylate with an amine in ethanol can produce the desired N-substituted carboxamide in high yield. mdpi.comresearchgate.net

Alternatively, the synthesis can proceed via the carboxylic acid intermediate. The ethyl ester is first hydrolyzed to 6-methoxy-2-oxo-2H-chromene-3-carboxylic acid using a base like sodium hydroxide, followed by acidification. nih.gov The resulting carboxylic acid is then coupled with an amine using a variety of activating agents. Common coupling agents include N,N'-dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (B28879) (DMAP), or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) with a base like triethylamine (B128534) (Et3N). researchgate.net

Derivatization Strategies and Scaffold Modifications of this compound Analogues

The core structure of this compound can be extensively modified to generate a library of analogues. These modifications typically target the N-substituent of the carboxamide or the substituents on the chromene ring system.

N-Substitution at the Carboxamide Moiety

The amide nitrogen of the carboxamide group at the C-3 position is a common site for derivatization. This is readily achieved by reacting 6-methoxy-2-oxo-2H-chromene-3-carboxylic acid or its ester with a diverse range of primary and secondary amines. This strategy allows for the introduction of various functionalities, including alkyl, aryl, and heterocyclic groups, which can significantly alter the molecule's properties.

For example, a series of N-substituted analogues can be prepared by reacting ethyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate with different amines. Research has demonstrated the synthesis of various N-aryl and N-alkyl amides, showcasing the versatility of this approach. mdpi.comresearchgate.netnih.gov The reaction conditions often involve simple refluxing in a suitable solvent like ethanol. mdpi.com

Substituent Effects on the Chromene Ring System (e.g., Halogenation, Methylation, Methoxy (B1213986) Group Placement)

The electronic properties of the coumarin scaffold are highly dependent on the nature and position of substituents on the benzopyran ring. Modifications such as halogenation, methylation, and altering the position of the methoxy group can significantly influence the molecule's stability, reactivity, and spectroscopic properties. nih.gov

Halogenation: The introduction of halogens, such as bromine or chlorine, at various positions on the coumarin ring has been explored. For instance, 6-bromo derivatives can be synthesized from the corresponding 4-aminophenol (B1666318) precursors. The presence of an electron-withdrawing halogen like bromine can affect the electron density of the ring system. nih.gov

Methylation: The addition of methyl groups to the chromene ring is another common modification. For example, 6-methyl-coumarin derivatives have been synthesized and used as precursors for further reactions. nih.gov The Kabbe condensation can be employed to synthesize chromanones with methyl substituents. orgsyn.org

Regioselective Functionalization of the Chromene Nucleus

The coumarin core is an electron-rich heterocyclic system, making it susceptible to electrophilic substitution reactions. The position of these substitutions on the benzene (B151609) ring is directed by the existing substituents. In the case of this compound, the methoxy group at the C-6 position is an activating, ortho-, para-directing group.

Halogenation: The introduction of halogen atoms onto the coumarin scaffold can significantly influence its biological properties. A study on the bromination of 8-methoxycoumarin-3-carboxylic acid using bromine in glacial acetic acid at 60 °C resulted in the formation of 5-bromo-8-methoxycoumarin-3-carboxylic acid, demonstrating the regioselective nature of this reaction. nih.gov While this was not performed on the title compound, it provides insight into the likely outcome of such a reaction.

Nitration and Other Electrophilic Substitutions: The electron-donating nature of the methoxy group at the C-6 position would be expected to direct electrophiles such as the nitronium ion (NO₂⁺) to the C-5 and C-7 positions. While specific studies on the nitration, sulfonation, or Friedel-Crafts alkylation of this compound are not extensively detailed in the reviewed literature, the general reactivity patterns of coumarins suggest that these reactions would proceed at the activated positions on the benzene ring. nih.gov For instance, the nitration of 3-hydroxypyrazine-2-carboxamide (B1682577) using a mixture of sulfuric acid and potassium nitrate (B79036) has been optimized, indicating a potential methodology for the nitration of similar heterocyclic carboxamides. nih.gov

Generation of Fused Polycyclic Systems (e.g., Coumarin-fused Pyridinones)

The fusion of a pyridine (B92270) or pyridinone ring to the coumarin scaffold can lead to novel heterocyclic systems with unique properties. These fused systems are often synthesized from appropriately substituted coumarin precursors.

One common strategy involves the construction of the pyridine ring from a coumarin derivative. nih.gov This can be achieved through multi-component reactions (MCRs) or metal-catalyzed cyclizations. For example, the synthesis of pyridocoumarins can be initiated from aminocoumarins or hydroxycoumarins. nih.gov

A base-mediated, three-component synthesis has been reported for the creation of pyran-fused biscoumarins. These intermediates can then be reacted with amines under basic conditions to yield pyridinone-fused coumarins. escholarship.org The proposed mechanism for the formation of the pyridinone ring from an unsymmetrical pyran-fused biscoumarin and an amine involves several steps: elimination of an ethoxide ion, addition of the amine, ring opening, tautomerization, a nih.govresearchgate.net-hydride shift, and finally, intramolecular lactamization. documentsdelivered.com

The following table outlines a general reaction scheme for the formation of a pyridinone-fused coumarin from a coumarin precursor.

| Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| Unsymmetric Pyran-fused Biscoumarin | Aniline, Basic conditions | Pyridinone-fused Coumarin | escholarship.org |

| 4-Hydroxycoumarin, 4-Chloro-3-formylcoumarin | Ethanol, Base (Three-component reaction) | Pyran-fused Biscoumarin (intermediate) | escholarship.org |

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards the development of environmentally benign synthetic methodologies. Green chemistry principles, such as the use of aqueous media, catalyst-free conditions, and alternative energy sources like microwave and ultrasound irradiation, are being increasingly applied to the synthesis of heterocyclic compounds, including coumarins.

Aqueous Media and Catalyst-Free Reaction Conditions

The use of water as a solvent in organic synthesis is highly desirable due to its non-toxic, non-flammable, and inexpensive nature. Several catalyst-free methods for the synthesis of chromene derivatives in aqueous media have been developed. researchgate.netacs.org For instance, the synthesis of diversely substituted 6H-benzo[c]chromenes has been achieved in aqueous media under microwave irradiation without the need for a catalyst. researchgate.net

While a specific catalyst-free synthesis of this compound in water is not explicitly detailed, a metal-free, sustainable radical cascade cyclization of aryl alkynoates with oxamic acids in a DMSO/H₂O mixture has been developed for the synthesis of carbamoylated coumarins. fccollege.ac.in This method is notable for its operational simplicity and tolerance to air and water. fccollege.ac.in

Microwave-Assisted and Ultrasonic-Assisted Synthesis

Microwave and ultrasonic irradiation are powerful tools in green synthesis, often leading to significantly reduced reaction times, increased yields, and milder reaction conditions compared to conventional heating methods. dntb.gov.uamdpi.com

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis has been successfully employed for the preparation of various coumarin derivatives. dntb.gov.uarsc.orgnih.gov For example, the synthesis of coumarin-thiazole derivatives has been achieved via a one-pot, three-component reaction under microwave irradiation at 70 °C, affording good to high yields. dntb.gov.ua Another study reported the microwave-assisted synthesis of hybrid chromene-coumarin derivatives in an aqueous medium at 105 °C, highlighting the rapid reaction time and high conversion. nih.gov The synthesis of 2H-chromen-2-one derivatives has been accomplished using microwave-assisted methods with reaction times as short as 8-10 minutes at 120 °C. rsc.org

Ultrasonic-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, has also emerged as a valuable green synthetic technique. Ultrasound-assisted synthesis has been utilized for the preparation of various heterocyclic compounds, often resulting in higher yields and shorter reaction times. mdpi.com For instance, a one-pot, three-component reaction for the synthesis of 2-amino-4-aryl-4H-chromene derivatives has been successfully carried out under ultrasonic irradiation in aqueous conditions. researchgate.net

The following table summarizes representative examples of green chemistry approaches applied to the synthesis of coumarin and chromene derivatives, which could be adapted for the synthesis of this compound.

| Methodology | Substrates | Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Microwave-Assisted, Catalyst-Free | Salicylaldehydes, β-aminoacrylates | Ethanol, 100 °C, 1-2 h | Rapid, Ecofriendly, High Yield | acs.org |

| Microwave-Assisted | Coumarins, Aldehydes, Thiocarbohydrazide | Acetic acid (cat.), 70 °C, 210 W | One-pot, Good to high yield | dntb.gov.ua |

| Ultrasonic-Assisted | Indoles, Aromatic aldehydes, Malononitrile | KH₂PO₄ (cat.), Ethanol, 60 °C | Green, Efficient | |

| Catalyst-Free, Aqueous Media (MW) | o-alkynylphenols, malononitrile | Water, Microwave | Environmentally benign, High yield | researchgate.net |

Iii. Advanced Spectroscopic and Computational Characterization for Mechanistic Insights

Crystallographic Analysis of 6-methoxy-2-oxo-2H-chromene-3-carboxamide Derivatives

Crystallographic techniques, particularly single-crystal X-ray diffraction, are indispensable for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This provides definitive information on molecular geometry, conformation, and the packing of molecules in the crystal lattice.

Single-crystal X-ray diffraction (SCXRD) has been successfully employed to characterize derivatives of this compound, such as 6-methoxy-N-(3-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide. researchgate.net This powerful technique provides detailed structural information that is crucial for understanding the properties of the compound. mdpi.com The analysis of the diffraction data allows for the determination of unit cell parameters, space groups, and the precise coordinates of each atom in the asymmetric unit. researchgate.netresearchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C18H15NO5 |

| Formula Weight | 325.31 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 12.016 (3) |

| b (Å) | 7.7302 (15) |

| c (Å) | 16.516 (3) |

| β (°) | 99.68 (2) |

| Volume (ų) | 1512.6 (6) |

| Z | 4 |

The conformation of coumarin-3-carboxamide derivatives is significantly influenced by intramolecular hydrogen bonds. researchgate.netnih.gov In the case of 6-methoxy-N-(3-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide and related structures, a characteristic intramolecular N—H⋯O hydrogen bond is observed. researchgate.netnih.gov This bond forms between the hydrogen of the amide group (N-H) and the oxygen atom of the pyrone carbonyl group, creating a stable six-membered ring denoted as an S(6) graph-set motif. researchgate.net

Additionally, weaker C—H⋯O intramolecular interactions are often present, for instance, between a C-H on the phenyl ring and the oxygen of the amide carbonyl. nih.govresearchgate.net These hydrogen bonds play a crucial role in restricting the rotation of the substituent groups, leading to a nearly planar conformation of the entire molecule. researchgate.netnih.govnih.gov This approximate planarity is a key structural feature, with the dihedral angles between the coumarin (B35378) core and the attached phenylamide group being relatively small. nih.gov The anti-conformation with respect to the C-N amide rotamer, which facilitates the formation of the N—H⋯O hydrogen bond, is a common conformational preference in this class of compounds. researchgate.net

Hirshfeld surface analysis is a valuable computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.netnih.gov By mapping properties like dnorm (normalized contact distance) onto the surface, regions of significant intermolecular contact can be identified as red spots. nih.gov This analysis, applied to derivatives like 6-methoxy-N-(3-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide, confirms the presence of C—H⋯O hydrogen bonds and π–π stacking interactions as key forces in the supramolecular assembly. researchgate.net

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. nih.govsapub.org For coumarin derivatives, these plots typically show significant contributions from H···H, O···H/H···O, and C···H/H···C contacts. nih.govsapub.org The presence of sharp spikes in the fingerprint plot can indicate specific hydrogen bonding, while broader regions can correspond to van der Waals forces and π–π stacking, which are evidenced by C···C contacts. nih.govsapub.org

| Interaction Type | Contribution (%) |

|---|---|

| H···H | ~47% |

| O···H / H···O | ~24% |

| C···H / H···C | ~17% |

| C···C | ~8% |

Quantum Chemical Calculations of Electronic Structure and Reactivity

Computational quantum chemistry provides profound insights into the electronic properties and reactivity of molecules, complementing experimental findings. Methods like Density Functional Theory (DFT) are particularly powerful for studying complex organic molecules.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure, molecular geometry, and other properties of coumarin derivatives. rsc.orgresearchgate.net Calculations, often using functionals like B3LYP or M06-2X with appropriate basis sets (e.g., 6-311++G(d,p)), can predict molecular parameters such as bond lengths and angles. researchgate.netias.ac.in These theoretical results generally show good agreement with experimental data obtained from X-ray crystallography, thereby validating the computational model. researchgate.netrsc.org

For a related compound, (6-Methoxy-2-oxo-2H-chromen-4-yl)-methyl pyrrolidine-1-carbodithioate, DFT calculations were used to optimize the molecular geometry and analyze its properties. researchgate.net Such studies can also determine the distribution of electronic charge, molecular electrostatic potential (MEP), and thermodynamic properties, which are crucial for understanding chemical reactivity and intermolecular interactions. researchgate.netias.ac.in

| Parameter (Bond/Angle) | Experimental (X-ray) Value | Calculated (DFT) Value |

|---|---|---|

| O4–C11 Bond Length (Å) | 1.375 (3) | 1.365 |

| O5–C16 Bond Length (Å) | 1.199 (3) | 1.204 |

| C12–C11–C10 Angle (°) | 121.4 (2) | 121.03 |

| C9–C10–C14 Angle (°) | 123.99 (19) | 124.04 |

Frontier Molecular Orbital (FMO) theory is essential for understanding the electronic properties and chemical reactivity of a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. rsc.org

The energy gap (ΔE) between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. rsc.orgsapub.org A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more polarizable and reactive. rsc.org For coumarin derivatives, DFT calculations are used to determine the energies of these orbitals and map their electron density distributions. researchgate.netrsc.org This analysis reveals that the electron density in the HOMO and LUMO is often distributed across the π-conjugated system of the coumarin core and its substituents, which is fundamental to its electronic behavior. rsc.orgresearchgate.net

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.98 |

| ELUMO | -1.81 |

| Energy Gap (ΔE = ELUMO - EHOMO) | 5.17 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the electrostatic potential on the surface of a molecule. This method is instrumental in identifying the regions of a molecule that are rich or poor in electrons, which correspond to its nucleophilic and electrophilic sites, respectively. Such information is vital for predicting how the molecule will interact with other molecules, including biological targets or solvents.

For the broader class of coumarins, MEP analyses have been performed. These studies generally reveal that the carbonyl oxygen of the lactone ring and other oxygen-containing substituents are regions of negative potential (nucleophilic), while the hydrogen atoms and the carbon atoms of the pyrone ring often exhibit positive potential (electrophilic). However, without a specific study on this compound, a detailed MEP map with specific electrostatic potential values and color-coding for its unique structure cannot be provided.

Molecular Dynamics Simulations for Conformational Space and Solvent Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations provide valuable information about the conformational flexibility of a molecule, the stability of its different conformers, and its interactions with the surrounding environment, such as solvent molecules.

Research on related coumarin derivatives has utilized MD simulations to explore their behavior in various solvents and their binding affinity to proteins. nih.govacs.org These studies often analyze parameters like Root Mean Square Deviation (RMSD) to assess the stability of the molecule's conformation and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule. The interactions with solvent molecules are typically characterized by analyzing the radial distribution function and hydrogen bonding patterns.

While the synthesis of various coumarin-3-carboxamide derivatives has been reported, indicating a significant interest in this class of compounds, specific MD simulation data for this compound is not available in the reviewed literature. acs.orgmdpi.com Therefore, a detailed analysis of its conformational space and solvent interactions, including data tables with specific simulation parameters, cannot be accurately presented.

Iv. Computational and Theoretical Studies in Molecular Design and Structure Activity Relationship Sar Elucidation

Quantitative Structure-Activity Relationship (QSAR) Modeling for 6-methoxy-2-oxo-2H-chromene-3-carboxamide Analogues

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com For analogues of this compound, QSAR studies are instrumental in understanding how modifications to the molecular structure influence their therapeutic effects.

The foundation of any QSAR model lies in the calculation of molecular descriptors, which are numerical values that quantify various aspects of a molecule's physicochemical properties. These descriptors are then correlated with the observed biological activity (e.g., IC₅₀ values) to identify the key structural features driving the activity. For coumarin-3-carboxamide analogues, relevant descriptors often fall into several categories:

Electronic Descriptors: These describe the electron distribution in the molecule and include parameters like dipole moment and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). They are crucial for understanding interactions involving charge and polarizability.

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular volume, surface area, and specific conformational indices. They help explain how the bulk and three-dimensional arrangement of substituents affect binding to a target.

Hydrophobic Descriptors: The logarithm of the partition coefficient (logP) is a classic example, quantifying the molecule's lipophilicity. This is vital for predicting how a compound will interact with hydrophobic pockets in a biological target and its ability to cross cell membranes.

Topological Descriptors: These are numerical indices derived from the graph representation of the molecule, describing aspects like branching and connectivity.

Studies on related benzamide (B126) derivatives have shown that the presence of hydrophobic substituents and electron-donating groups can increase biological activity, highlighting the importance of these descriptors in model development. researchgate.net

Table 1: Common Molecular Descriptors in QSAR Studies of Coumarin (B35378) Analogues

| Descriptor Category | Example Descriptors | Significance |

|---|---|---|

| Electronic | Dipole Moment, HOMO/LUMO Energy | Governs electrostatic and orbital interactions with the target. |

| Steric | Molecular Weight, Molar Refractivity | Influences the fit of the ligand into the binding site. |

| Hydrophobic | LogP, Polar Surface Area (PSA) | Determines affinity for hydrophobic pockets and membrane permeability. |

Once a set of relevant molecular descriptors is calculated for a series of this compound analogues, statistical methods are employed to build a predictive model. The goal is to create an equation that can accurately forecast the biological activity of new, unsynthesized compounds based solely on their calculated descriptors. nih.gov

Commonly used techniques include:

Multiple Linear Regression (MLR): This method generates a simple linear equation that relates the biological activity to a combination of the most significant descriptors. researchgate.net

Artificial Neural Networks (ANN): ANNs are more complex, non-linear models that can capture intricate relationships between structure and activity, often providing more accurate predictions than linear methods. researchgate.net

The robustness and predictive power of a QSAR model are rigorously evaluated through internal and external validation procedures. A well-validated QSAR model serves as a valuable tool for the virtual screening of large compound libraries and for prioritizing the synthesis of analogues with the highest predicted potency. mdpi.com For instance, 3D-QSAR models like Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully used for related heterocyclic carboxamides to guide structural modifications for enhanced activity. nih.gov

Molecular Docking Investigations for Ligand-Target Interactions

Molecular docking is a computational simulation that predicts the preferred orientation of a ligand when bound to a specific target macromolecule, such as an enzyme or receptor. nih.gov This technique is crucial for visualizing and understanding the binding mechanism of this compound derivatives at an atomic level.

Docking studies have been successfully applied to various coumarin-3-carboxamide analogues to elucidate their interactions with important biological targets. For example, these compounds have been docked into the active sites of enzymes like carbonic anhydrases (CA) IX and XII, casein kinase 2 (CK2), and β-tubulin. mdpi.comnih.govresearchgate.netnih.gov

The process involves placing the ligand in multiple conformations and orientations within the target's binding site and calculating a "docking score" for each pose. This score, an estimation of the binding free energy, helps to rank different analogues and predict their relative binding affinities. researchgate.net The results from these simulations provide a plausible binding mode, showing how the ligand fits within the catalytic cleft and which parts of the molecule are involved in key interactions. nih.gov Studies on 8-methoxycoumarin-3-carboxamides showed a high binding affinity toward the active cavity of the β-tubulin protein, corroborating their potent antiproliferative activity. nih.gov

Table 2: Examples of Molecular Docking Studies on Coumarin-3-Carboxamide Analogues

| Compound Class | Biological Target | Key Findings |

|---|---|---|

| 7-Hydroxycoumarin-3-carboxamides | Carbonic Anhydrase IX & XII | Predicted binding modes within the catalytic cleft, correlating with potent inhibitory activity (Ki of 0.2 µM for the most effective inhibitor). nih.gov |

| Coumarin-3-carboxamides | Casein Kinase 2 (CK2) | The benzamide functionality was identified as an important feature for binding to the active site, indicating a potential mechanism for anticancer activity. mdpi.comresearchgate.net |

A significant outcome of molecular docking is the identification of specific amino acid residues within the enzyme's active site that are critical for ligand binding. These interactions typically include:

Hydrogen Bonds: The carboxamide linker and the coumarin oxygen atoms are often involved in forming hydrogen bonds with polar residues in the active site, which is a crucial factor for stable binding.

Hydrophobic Interactions: The aromatic rings of the coumarin scaffold and any phenyl substituents frequently engage in hydrophobic or π-π stacking interactions with nonpolar residues.

For example, in docking studies of inhibitors with carbonic anhydrase, interactions with the catalytically essential zinc ion and surrounding residues like His94, His96, His119, and Thr199 are paramount. nih.gov By identifying these key residues, researchers can rationally design new analogues of this compound with modified substituents that can form stronger or additional interactions, thereby enhancing binding affinity and inhibitory potency. nih.gov

In Silico Absorption, Distribution, Metabolism, and Excretion (ADMET) Prediction for Compound Optimization

In addition to efficacy, the pharmacokinetic properties of a drug candidate are critical for its success. In silico ADMET prediction provides an early assessment of a compound's likely behavior in the body, helping to identify potential liabilities and guide optimization. nih.gov These computational models predict various properties related to absorption, distribution, metabolism, excretion, and toxicity. nih.govnih.gov

For coumarin derivatives, several in silico studies have been conducted to evaluate their ADMET properties. nih.govmdpi.com These studies often use online servers and specialized software to calculate parameters based on the molecule's structure. nih.gov Key predicted parameters include oral bioavailability, blood-brain barrier penetration, plasma protein binding, and potential for hepatotoxicity or cardiotoxicity. nih.gov

A study on various coumarin derivatives predicted their drug-likeness based on Lipinski's rule of five, which assesses properties like molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors. nih.gov The results indicated that many of the analyzed coumarins were predicted to have good oral bioavailability and the ability to cross the blood-brain barrier. nih.gov However, some derivatives were flagged for potential cardiotoxicity, highlighting the importance of early toxicity screening. nih.gov

The data generated from these in silico ADMET predictions are invaluable for medicinal chemists. They allow for the early identification and modification of structural features that may lead to poor pharmacokinetic profiles, ultimately saving time and resources in the drug development process.

Table of Predicted ADMET Properties for Representative Coumarin-3-Carboxamide Analogues

This table presents hypothetical in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) data for this compound and related analogues. The values are representative of what would be generated in a computational study and are for illustrative purposes.

| Compound | Structure | Molecular Weight ( g/mol ) | LogP | H-Bond Donors | H-Bond Acceptors | Predicted Oral Bioavailability (%) | Blood-Brain Barrier (BBB) Permeation | Hepatotoxicity Prediction |

| This compound | R = OCH₃, R' = H | 233.20 | 1.25 | 1 | 4 | High | Yes | Low Risk |

| 2-oxo-2H-chromene-3-carboxamide | R = H, R' = H | 203.17 | 0.80 | 1 | 3 | High | Yes | Low Risk |

| 6-hydroxy-2-oxo-2H-chromene-3-carboxamide | R = OH, R' = H | 219.17 | 0.65 | 2 | 4 | Moderate | No | Low Risk |

| 6-nitro-2-oxo-2H-chromene-3-carboxamide | R = NO₂, R' = H | 248.17 | 1.10 | 1 | 6 | Moderate | Yes | Moderate Risk |

| N-phenyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide | R = OCH₃, R' = Phenyl | 309.31 | 2.80 | 1 | 4 | Moderate | Yes | Low Risk |

V. Biological Activity Evaluation of 6 Methoxy 2 Oxo 2h Chromene 3 Carboxamide and Its Derivatives: in Vitro and Mechanistic Focus

Anticancer Activity Profiling in Cultured Cell Lines

Derivatives of the 2-oxo-2H-chromene-3-carboxamide scaffold have demonstrated notable anticancer effects across various human cancer cell lines. Research has focused on their ability to inhibit cell growth, induce programmed cell death (apoptosis), and interfere with critical cellular processes required for cancer progression.

Cytotoxicity and Growth Inhibition Studies Against Various Cancer Cell Lines (e.g., Breast, Colon, Lung, Melanoma, Ovarian Cancer Cells)

A significant body of research highlights the cytotoxic potential of coumarin (B35378) derivatives against a panel of human cancer cell lines. Studies have shown that modifications to the coumarin core can lead to compounds with potent, and sometimes selective, antiproliferative activities.

For instance, a series of scopoletin (B1681571) derivatives, which share the methoxy-chromene core, exhibited potent antiproliferative effects against human breast cancer cell lines MCF-7 and MDA-MB-231. mdpi.com Notably, these compounds showed reduced cytotoxicity towards the non-cancerous human breast epithelial cell line MCF-10A, suggesting a degree of selectivity for cancer cells. mdpi.com One of the most potent derivatives demonstrated stronger activity against MCF-7 cells than the standard chemotherapeutic drug doxorubicin. mdpi.com

Similarly, novel 2-imino-2H-chromene-3(N-aryl)carboxamides were synthesized and tested against four human cancer cell lines: MCF-7 (breast), PC-3 (prostate), A-549 (lung), and Caco-2 (colon). nih.gov One compound in this series, VIa, showed particularly potent activity against the A-549 lung cancer cell line with a half-maximal inhibitory concentration (IC50) of 0.9 µM. nih.gov Other acetoxycoumarin derivatives have also been evaluated, with 4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate (B1210297) (compound 7) showing the highest cytotoxicity against A549 lung cancer cells (IC50 of 48.1 µM) and CRL 1548 liver cancer cells (IC50 of 45.1 µM). nih.gov

The cytotoxic effects of these derivatives are summarized in the table below, showcasing their activity across different cancer types.

Table 1: Cytotoxicity of Selected 2-oxo-2H-chromene-3-carboxamide Derivatives in Human Cancer Cell Lines This table is interactive. You can sort and filter the data.

| Compound Class | Specific Derivative | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|---|---|

| 2-imino-2H-chromene-3(N-aryl)carboxamide | Compound VIa | A-549 | Lung | 0.9 | nih.gov |

| 2-imino-2H-chromene-3(N-aryl)carboxamide | Compound VIa | MCF-7 | Breast | 8.5 | nih.gov |

| 2-imino-2H-chromene-3(N-aryl)carboxamide | Compound VIa | Caco-2 | Colon | 9.9 | nih.gov |

| 2-imino-2H-chromene-3(N-aryl)carboxamide | Compound VIa | PC-3 | Prostate | 35.0 | nih.gov |

| Acetoxycoumarin Derivative | Compound 7 | CRL 1548 | Liver | 45.1 | nih.gov |

| Acetoxycoumarin Derivative | Compound 7 | A-549 | Lung | 48.1 | nih.gov |

Investigation of Apoptosis Induction Pathways (e.g., Caspase Activation, Mitochondrial Membrane Potential Changes)

A primary mechanism through which coumarin derivatives exert their anticancer effects is the induction of apoptosis. This programmed cell death is often mediated through the intrinsic, or mitochondrial, pathway. This pathway involves the permeabilization of the mitochondrial outer membrane, leading to the release of pro-apoptotic factors and subsequent activation of a cascade of enzymes called caspases. researchgate.netresearchgate.net

Studies on coumarin derivatives have demonstrated their ability to trigger these apoptotic events. For example, treatment of cancer cells with 4-hydroxy-N-(naphthalen-1-yl)-2-oxo-2H-chromene-3-carboxamide (MCC1734) led to the collapse of the mitochondrial membrane potential. nih.gov This event is a critical step in the intrinsic apoptotic pathway. Furthermore, the compound stimulated the generation of reactive oxygen species (ROS), which can act as upstream signals for mitochondrial-mediated apoptosis. researchgate.netnih.gov

The activation of effector caspases, such as caspase-3 and caspase-7, is a hallmark of apoptosis. nih.govmdpi.com Research has shown that various stressors, including compounds derived from the chromene scaffold, can induce the activation of initiator caspases like caspase-2 and caspase-8, which in turn activate the executioner caspase-3, leading to the dismantling of the cell. nih.gov The proteolytic cleavage of specific substrates by caspase-3, such as PKCδ, results in the irreversible progression of the apoptotic process. nih.gov The ability of these compounds to activate the caspase cascade solidifies their role as inducers of apoptosis in cancer cells. nih.gov

Analysis of Cell Cycle Arrest Mechanisms (e.g., G1, G2/M Phase Arrest)

In addition to inducing apoptosis, 6-methoxy-2-oxo-2H-chromene-3-carboxamide derivatives can halt the proliferation of cancer cells by causing cell cycle arrest at specific checkpoints. The cell cycle is a tightly regulated process, and its disruption prevents cancer cells from dividing and propagating. frontiersin.org

Several studies have shown that coumarin derivatives can induce cell cycle arrest in either the G1 or the G2/M phase, depending on the specific compound and cell type. nih.govnih.gov For instance, the compound 4-hydroxy-N-(naphthalen-1-yl)-2-oxo-2H-chromene-3-carboxamide was found to arrest cells in the G2/M phase. nih.gov This arrest is often linked to the cellular DNA damage response. nih.govresearchgate.net The activation of checkpoint kinases and the tumor suppressor protein p53 can lead to an increase in the expression of cyclin-dependent kinase inhibitors (CDKIs) like p21. frontiersin.orgresearchgate.net These inhibitors bind to and inactivate the cyclin-CDK complexes that drive the cell cycle forward, thus enforcing the arrest. frontiersin.org The ability of these compounds to interfere with cell cycle progression represents a key component of their anticancer activity. nih.gov

Modulation of Key Oncogenic Signaling Pathways (e.g., Akt/NF-κB, Bcl-2 Family Regulation)

The anticancer activity of coumarin derivatives is also attributed to their ability to modulate critical intracellular signaling pathways that are often dysregulated in cancer. The Bcl-2 family of proteins and the Akt/NF-κB pathway are central regulators of cell survival and apoptosis and are prime targets for therapeutic intervention. nih.govnih.govresearchgate.net

The Bcl-2 family consists of both anti-apoptotic proteins (like Bcl-2, Bcl-xL, and Mcl-1) and pro-apoptotic proteins (like Bax, Bak, and BH3-only proteins). nih.gov The balance between these opposing members determines the cell's fate. Anti-apoptotic Bcl-2 proteins function by sequestering their pro-apoptotic counterparts, preventing the permeabilization of the mitochondrial membrane. researchgate.netnih.gov Some chromene derivatives have been shown to influence this balance. For example, the compound CXL017, derived from a dual inhibitor of Bcl-2 and SERCA proteins, was found to down-regulate the anti-apoptotic protein Mcl-1 and up-regulate the pro-apoptotic BH3-only proteins Noxa and Bim. nih.gov This shift in the Bcl-2 family protein expression profile primes the cancer cells for apoptosis.

The Akt/NF-κB signaling pathway is another crucial pro-survival pathway. Akt can phosphorylate and inactivate pro-apoptotic proteins, while NF-κB is a transcription factor that promotes the expression of genes involved in inflammation and cell survival. nih.govresearchgate.net The modulation of these pathways by coumarin derivatives can strip cancer cells of their survival advantages, making them more susceptible to apoptosis. nih.govmdpi.com

Resensitization of Multidrug-Resistant Cancer Cell Lines

A major obstacle in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become insensitive to a broad range of anticancer drugs. nih.gov A key mechanism of MDR is the overexpression of ATP-binding cassette (ABC) transporter proteins, such as P-glycoprotein (P-gp), which actively pump drugs out of the cell. nih.gov

Excitingly, certain chromene derivatives have shown the ability to overcome or even reverse MDR. The compound 4-hydroxy-N-(naphthalen-1-yl)-2-oxo-2H-chromene-3-carboxamide (MCC1734) exhibited similar cytotoxicity in both drug-sensitive (CCRF-CEM) and P-gp-overexpressing multidrug-resistant (CEM/ADR5000) leukemia cells, indicating its ability to bypass P-gp-mediated resistance. nih.gov

Even more remarkably, the chromene derivative CXL017 was found to re-sensitize MDR leukemia cells to standard chemotherapies. nih.gov Chronic exposure of resistant HL60/MX2 cells to CXL017 did not lead to further resistance; instead, it made the cells 10 to 100 times more sensitive to conventional drugs like cytarabine. nih.gov This re-sensitization was linked to the compound's ability to down-regulate Mcl-1 and modulate other key proteins, demonstrating a unique potential to overcome clinical drug resistance. nih.gov

Antimicrobial Activity Studies

Beyond their anticancer effects, coumarins are well-known for their broad-spectrum antimicrobial properties. mdpi.comresearchgate.net Derivatives of this compound have been evaluated against various pathogenic bacteria and fungi.

These compounds have shown inhibitory activity against the growth of both Gram-positive and Gram-negative bacteria. researchgate.netnih.gov For instance, certain 3-nitro-2H-chromene derivatives displayed potent anti-staphylococcal activity, with Minimum Inhibitory Concentration (MIC) values as low as 1–8 µg/mL against multidrug-resistant strains of S. aureus and S. epidermidis. mdpi.com Other studies on different carboxamide derivatives have also reported significant antibacterial and antimycobacterial activity. nih.gov The mechanism of action is thought to involve the disruption of bacterial cell membranes or the inhibition of essential enzymes. nih.gov This antimicrobial potential makes these coumarin derivatives promising candidates for the development of new agents to combat infectious diseases, particularly those caused by resistant strains. researchgate.netmdpi.com

Enzyme Inhibition Studies

Inhibition of Monoamine Oxidases (MAO-A, MAO-B)

The coumarin scaffold, particularly the coumarin-3-carboxamide core, has been identified as a promising framework for the development of monoamine oxidase (MAO) inhibitors, which are crucial for treating neurodegenerative diseases like Parkinson's and depression. scienceopen.comscienceopen.com Research has demonstrated that substitutions on the coumarin ring and the carboxamide moiety significantly influence both the potency and selectivity of these compounds against the two MAO isoforms, MAO-A and MAO-B. scienceopen.comscienceopen.com

Derivatives of coumarin-3-carboxamide have shown potent and selective inhibitory activity. For instance, a series of 3-carboxamido-7-substituted coumarins were evaluated for their inhibitory action on human MAO-A (hMAO-A) and MAO-B (hMAO-B). scienceopen.com One of the most potent inhibitors identified in a study was a compound featuring a methanesulfonyl group on the N-phenyl substituent, which exhibited an exceptionally low IC50 value of 0.0014 µM for hMAO-B, highlighting its high selectivity. mdpi.com Structure-activity relationship (SAR) studies reveal that the nature of the substituent at various positions is key to this selectivity. scienceopen.comscienceopen.com For example, a phenyl group at the C-3 position of the coumarin scaffold tends to enhance MAO-B inhibition, while a phenyl group at the C-4 position often favors MAO-A inhibition. scienceopen.com

The position of a methoxy (B1213986) group on the coumarin ring also plays a critical role in determining inhibitory preference. Studies on related chromone (B188151) derivatives have suggested that a 6-methoxy substitution tends to favor MAO-A inhibition, whereas a 7-methoxy substitution favors MAO-B inhibition. researchgate.net In the case of coumarin-3-acyl derivatives, coumarin-3-carboxylic acids were found to be reversible and selective inhibitors of the MAO-B isoform. nih.gov Molecular docking studies have further elucidated the binding modes of these inhibitors, showing that the coumarin moiety occupies a large lipophilic cavity at the entrance of the MAO-B active site. mdpi.comacs.org

| Compound | Substitution Pattern | Target | Inhibitory Activity (IC50/Ki/pIC50) | Reference |

|---|---|---|---|---|

| N-(4-(methylsulfonyl)phenyl)-2-oxo-2H-chromene-3-carboxamide | 4'-methanesulfonyl N-phenyl | hMAO-B | IC50 = 0.0014 µM | mdpi.com |

| 3-phenyl coumarin derivative (22d) | 3-phenyl | MAO-B | Ki = 0.19 µM | scienceopen.com |

| 4-phenyl coumarin derivative (12b) | 4-phenyl | MAO-A | Ki = 0.39 µM | scienceopen.com |

| Coumarin-3-carboxylic acid (2a) | - | MAO-B | pIC50 = 7.76 | nih.gov |

| Coumarin-3-carboxylic acid (2b) | - | MAO-B | pIC50 = 7.72 | nih.gov |

| Benzyl(coumarin-3-yl)carbamate (8) | 3-benzylcarbamate | MAO-B | IC50 = 45 nM | nih.gov |

Antioxidant and Free Radical Scavenging Properties In Vitro

Coumarin derivatives are recognized for their antioxidant properties, which are attributed to their ability to scavenge reactive oxygen species (ROS). japer.in The antioxidant potential of the this compound scaffold is influenced by its structural features, including the presence and position of electron-donating groups like the methoxy moiety. nih.govencyclopedia.pub

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays are standard in vitro methods to evaluate antioxidant capacity. For coumarin derivatives, structure-activity relationship studies have shown that substituents on the coumarin ring significantly affect their scavenging abilities. nih.govencyclopedia.pub

The presence of hydroxyl groups on the coumarin ring is strongly correlated with enhanced DPPH radical scavenging activity. nih.gov For instance, 3-carboxy-coumarins with hydroxyl groups demonstrated notable activity. nih.gov Regarding methoxy substituents, their effect can be complex. It has been observed that methyl, methoxy, and chlorine substituents at the 6, 7, and/or 8 positions of the coumarin structure can slightly improve DPPH scavenging but may diminish ABTS scavenging activity. nih.govencyclopedia.pub In contrast, hydroxyl groups at these positions tend to improve scavenging in both assays. nih.govencyclopedia.pub

| Compound/Derivative Type | Assay | Activity (IC50) | Reference |

|---|---|---|---|

| Coumarin–serine hybrid | DPPH | 28.23 µg/mL | nih.govencyclopedia.pub |

| Coumarin–tyrosine hybrid | DPPH | 31.45 µg/mL | nih.govencyclopedia.pub |

| Ascorbic Acid (Standard) | DPPH | 20.53 µg/mL | nih.govencyclopedia.pub |

| Coumarin–hydroxytyrosol hybrid | DPPH | 26.58 µM | encyclopedia.pub |

| Coumarin–hydroxytyrosol hybrid | ABTS | 30.31 µM | encyclopedia.pub |

The Ferric Reducing Antioxidant Power (FRAP) assay is another common method used to assess the antioxidant potential of compounds by measuring their ability to reduce ferric (Fe³⁺) to ferrous (Fe²⁺) ions. This assay provides insight into the electron-donating capabilities of the tested substances. While the FRAP assay is frequently mentioned as a prominent method for evaluating the antioxidant behavior of coumarins, specific FRAP data for this compound is not extensively detailed in the available literature. nih.gov However, studies on various hydroxycoumarins have utilized the FRAP assay to characterize their antioxidant profiles, suggesting its relevance for this class of compounds. nih.gov

Anti-inflammatory and Analgesic Properties in Cell-Based or Biochemical Assays

Coumarin and its derivatives, including those with a 3-carboxamide substitution, have demonstrated significant anti-inflammatory properties in various in vitro models. mdpi.comacs.org These effects are often mediated through the inhibition of key inflammatory enzymes and the modulation of pro-inflammatory signaling pathways.

Cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, are key players in the inflammatory cascade, responsible for the synthesis of prostaglandins. The inhibition of COX-2 is a major target for anti-inflammatory drugs. nih.gov Coumarin derivatives have been investigated as COX inhibitors. nih.gov Studies have shown that coumarins can exhibit anti-inflammatory properties by hindering the activity of enzymes like COX-2. nih.gov For example, certain coumarin derivatives were found to significantly decrease COX-2 activity at low concentrations. researchgate.net While comprehensive profiling for this compound is not widely available, the general anti-inflammatory activity of the coumarin scaffold suggests potential for COX inhibition. nih.govnih.gov

A primary mechanism for the anti-inflammatory action of coumarin derivatives is their ability to suppress the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.govresearchgate.net

This suppression is often achieved by inhibiting the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, a crucial regulator of the inflammatory response. nih.govmdpi.com For instance, certain coumarins have been shown to alleviate the expression of inflammatory markers like TNF-α, IL-1β, and IL-6 induced by lipopolysaccharide (LPS) in macrophage cell lines. nih.govresearchgate.net In some cases, coumarin-3-carboxamide derivatives have been found to exert a relaxant effect on vascular smooth muscle through the activation of the nitric oxide/cyclic guanosine (B1672433) monophosphate (NO/cGMP) pathway. nih.gov Research on specific coumarin derivatives has demonstrated a dose-dependent inhibition of iNOS and COX-2 expression, leading to reduced NO and prostaglandin (B15479496) production. mdpi.com

| Compound/Derivative | Model System | Effect | Mechanism | Reference |

|---|---|---|---|---|

| Coumarin-3-carboxamides (Compounds 2, 4, 5) | Isolated rat aorta | Vasorelaxation | Activation of NO/cGMP pathway | nih.gov |

| Umbelliferone (a coumarin) | LPS-stimulated macrophages | Reduced expression of TNF-α, IL-1β, iNOS, IFN-γ, IL-6 | Suppression of NF-κB pathway | nih.gov |

| Coumarin derivatives (C1, C2, C3) | LPS-stimulated cells | Significantly reduced IL-1β and IL-6 levels | Inhibition of pro-inflammatory cytokine production | researchgate.net |

| Anomalin (a pyranocoumarin) | LPS-stimulated RAW264.7 macrophages | Dose-dependently inhibited iNOS and COX-2 expression | - | mdpi.com |

Other Investigated Biological Activities (e.g., Neuroprotective, Antidiabetic in vitro)

Beyond the primary biological activities often investigated for coumarin scaffolds, "this compound" and its derivatives have been explored for other potential therapeutic applications, notably in the realms of neuroprotection and antidiabetic effects. These investigations, primarily conducted in vitro, reveal the versatility of the coumarin-3-carboxamide framework and suggest avenues for the development of novel therapeutic agents.

Neuroprotective Activities:

The neuroprotective potential of coumarin derivatives is a growing area of research, with studies pointing towards multiple mechanisms of action. nih.govnih.gov These mechanisms include the modulation of key enzymes and receptors involved in neurodegenerative diseases, as well as the mitigation of cellular stress pathways. nih.govnih.govsemanticscholar.org

Derivatives of coumarin-3-carboxylic acid have been assessed for their ability to modulate N-Methyl-D-aspartate receptors (NMDARs), which are implicated in various neurological and neurodegenerative conditions. nih.gov An in vitro study using two-electrode voltage clamp on recombinant NMDARs expressed in Xenopus oocytes demonstrated that coumarin-3-carboxylic acid itself exhibited very weak antagonist activity at GluN2A and GluN2C subunit-containing receptors (approximately 15-20% inhibition at 100 µM) and was essentially inactive at GluN2B and GluN2D receptors. nih.gov This highlights the nuanced structure-activity relationship for this class of compounds.

Furthermore, certain synthetic coumarin derivatives have shown promise in protecting neuronal cells from toxicity induced by amyloid-β (Aβ), a hallmark of Alzheimer's disease. semanticscholar.org For instance, the coumarin derivatives ZN014 and ZN015 demonstrated neuroprotective effects in an Aβ-GFP SH-SY5Y cell model by inhibiting oxidative stress, caspase-1, and acetylcholinesterase (AChE) activities, while also activating Tropomyosin receptor kinase B (TRKB) signaling. semanticscholar.org Knockdown of TRKB counteracted these neuroprotective effects, underscoring the importance of this pathway. semanticscholar.org Similarly, other coumarin derivatives, LMDS-1 and LMDS-2, were found to reduce tau protein aggregation, reactive oxygen species, and caspase activities in neuronal cells, with their effects being mediated through the activation of the TRKB-CREB-BDNF pathway. nih.govmdpi.com

The inhibition of monoamine oxidase B (MAO-B) is another established strategy for neuroprotection, particularly in Parkinson's disease. A derivative, N-(4-(methylsulfonyl)phenyl)-2-oxo-2H-chromene-3-carboxamide, has been identified as a highly selective human MAO-B inhibitor with an exceptionally low IC₅₀ value of 0.0014 µM. mdpi.com

Antidiabetic Activities:

The investigation of coumarin derivatives for their antidiabetic potential has focused on several key mechanisms, including the inhibition of carbohydrate-digesting enzymes and antioxidant effects that can mitigate diabetic complications. nih.gov

One of the primary targets for controlling post-prandial hyperglycemia is the inhibition of α-amylase and α-glucosidase, enzymes responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. nih.govacs.org A series of benzimidazole-tethered coumarin-3-carboxamide analogs were synthesized and evaluated for their in vitro α-amylase inhibitory activity. The findings from this study are summarized in the table below.

| Compound | Substitution on Carboxamide Linker | α-Amylase Inhibition IC₅₀ (µM) | Reference |

|---|---|---|---|

| Compound 10f | 3,5-dimethoxy phenyl | 67.52 | researchgate.net |

| Metformin (Standard) | - | 54.13 | researchgate.net |

The results indicated that while the tested compounds showed moderate α-amylase inhibition, compound 10f, with a 3,5-dimethoxy phenyl substitution, was the most effective among the series. researchgate.net

In a broader context, various coumarin derivatives have demonstrated α-glucosidase inhibitory activity. nih.gov For example, a study reported a series of 17 coumarin derivatives with IC₅₀ values against α-glucosidase ranging from 1.10 ± 0.01 to 36.46 ± 0.70 μM, which were more potent than the standard drug acarbose (B1664774) (IC₅₀ of 39.45 ± 0.10 μM). nih.gov

Furthermore, the antioxidant properties of coumarins are relevant to their potential antidiabetic effects, as oxidative stress is a key factor in the development of diabetic complications. nih.gov Hybrids of coumarin-3-carboxamides with alpha-lipoic acid have been noted for their antioxidant capabilities. nih.gov The ability of these compounds to scavenge free radicals can help protect pancreatic β-cells and improve insulin (B600854) sensitivity.

Vi. Mechanisms of Biological Action at the Molecular and Cellular Level

Molecular Target Identification and Validation

Identifying the precise molecular partners of 6-methoxy-2-oxo-2H-chromene-3-carboxamide is crucial to understanding its biological function. Although specific protein binding partners for this exact compound have not been extensively documented in publicly available research, studies on analogous structures provide a foundational understanding of potential targets.

Proteomic Approaches for Protein Binding Partner Identification

Currently, there is a lack of specific proteomic studies detailing the direct binding partners of this compound. However, the general approach for identifying such partners involves techniques like affinity chromatography-mass spectrometry. In this method, a version of the compound is immobilized on a solid support and used to "fish" for interacting proteins from cell lysates. These captured proteins are then identified by mass spectrometry, providing a list of potential molecular targets.

For the broader class of coumarin (B35378) derivatives, proteomic approaches have been suggested to elucidate their mechanisms of action. For instance, the anti-metastatic effects of 2-methoxy-1,4-naphthoquinone, a compound with a related structural motif, were investigated using two-dimensional gel electrophoresis coupled with tandem mass spectrometry to identify differentially expressed proteins in treated cancer cells. This highlights a potential methodology for future studies on this compound.

Gene Expression Profiling in Treated Cells

The impact of a compound on cellular function can be effectively assessed by analyzing changes in gene expression. While specific gene expression profiling data for cells treated with this compound is not available, studies on other coumarin derivatives have demonstrated significant alterations in gene expression.

One study on the effects of coumarin and its derivatives on Streptococcus pneumoniae showed that these compounds could alter the expression of the epsG gene, which is involved in the production of glucosyltransferase, an enzyme crucial for exopolysaccharide synthesis. researchgate.net This suggests that coumarin compounds can modulate bacterial gene expression, a mechanism that could underlie their antimicrobial properties. Future research employing techniques such as microarray analysis or RNA-sequencing on cells treated with this compound would be invaluable in identifying the genes and, by extension, the cellular processes it affects.

Cellular Pathway Elucidation

The interaction of this compound with its molecular targets can trigger a cascade of events within cellular pathways, leading to observable biological effects.

Investigation of Cellular Regulatory Mechanisms (e.g., Cell Cycle Control, Autophagy Modulation)

Coumarin-3-carboxamide derivatives have been shown to influence fundamental cellular processes such as cell cycle progression and autophagy. Several studies have reported that these compounds can induce cell cycle arrest, a key mechanism in their anticancer activity. For example, novel coumarin-3-(N-aryl)carboxamides have been found to arrest breast cancer cell growth.

While a study on a novel coumarin-3-carboxamide derivative (3i) in MDA-MB-231 breast cancer cells showed inhibition of cell proliferation and colony formation, it did not induce apoptosis or autophagy, indicating that the antiproliferative effects may be mediated by other mechanisms. researchgate.nettandfonline.com This highlights the diversity of cellular responses to different coumarin derivatives.

Receptor Binding and Downstream Signaling Cascade Modulation

The biological activity of coumarins can also be mediated through their interaction with specific cellular receptors and the subsequent modulation of downstream signaling pathways. While direct receptor binding studies for this compound are not prevalent, research on related compounds offers potential avenues of investigation. For instance, molecular docking studies on methoxy-enriched coumarin-chalcone hybrids have explored their interaction with quinone reductase-2, an enzyme implicated in cancer cell regulation. nih.gov

Furthermore, mitochondria-targeted coumarin-3-carboxamide derivatives have been developed, suggesting that these compounds can be designed to accumulate in specific organelles and interfere with their functions, such as inhibiting mitochondrial thioredoxin reductase 2 (TrxR2) and suppressing cancer cell proliferation. nih.gov

Biochemical Characterization of Enzyme Inhibition Kinetics and Mechanisms

A significant aspect of the biological activity of coumarin derivatives is their ability to inhibit various enzymes.

Research has shown that certain coumarin-3-carboxamide derivatives are effective inhibitors of monoamine oxidases (MAOs), enzymes that play a crucial role in the metabolism of neurotransmitters. nih.gov Additionally, pyridyl esters of 6-substituted 2-oxo-2H-1-benzopyran-3-carboxylic acid have been identified as specific inhibitors of human leukocyte elastase, a serine protease involved in inflammatory processes. researchgate.net

Molecular docking studies have also been employed to predict the inhibitory potential of coumarin-3-carboxamides against enzymes like casein kinase 2 (CK2), which is often dysregulated in cancer. nih.govresearchgate.net These computational approaches, combined with experimental validation, are powerful tools for characterizing the enzyme inhibitory properties of this class of compounds.

The table below summarizes the inhibitory activities of some coumarin derivatives against various enzymes, providing a reference for the potential targets of this compound.

| Compound Class | Target Enzyme | Observed Effect |

| Coumarin-3-carboxamide derivatives | Monoamine Oxidase (MAO) | Inhibition |

| Pyridyl esters of 6-substituted coumarin-3-carboxylic acid | Human Leukocyte Elastase | Specific Inhibition |

| Coumarin-3-carboxamide derivatives | Casein Kinase 2 (CK2) | Potential Inhibition (based on docking) |

| Methoxy (B1213986) coumarin-chalcone hybrids | Quinone Reductase-2 | Potential Interaction (based on docking) |

| Mitochondria-targeted coumarin-3-carboxamides | Thioredoxin Reductase 2 (TrxR2) | Inhibition |

Vii. Future Research Directions and Conceptual Applications of 6 Methoxy 2 Oxo 2h Chromene 3 Carboxamide

Development of Novel Derivatization Strategies for Enhanced Selectivity and Potency

The core structure of 6-methoxy-2-oxo-2H-chromene-3-carboxamide is amenable to a variety of chemical modifications to enhance its biological selectivity and potency. Future derivatization strategies will likely focus on several key positions of the molecule.

One promising approach involves the modification of the carboxamide group at the C-3 position. Research has shown that introducing different substituents on the amide nitrogen can significantly influence biological activity. For instance, creating derivatives like N-benzyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide dur.ac.uk or N-(2-hydroxyethyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide uea.ac.uk can alter the compound's hydrogen bonding capacity and steric profile, potentially leading to improved interactions with biological targets.

Another avenue for derivatization is the synthesis of coumarin-hydroxamic acid derivatives. By incorporating a hydroxamic acid moiety, which is a known zinc-binding group, researchers have successfully created inhibitors of histone deacetylases (HDACs). nih.govresearchgate.net This strategy involves extending the C-3 carboxamide with a linker and a terminal hydroxamic acid group, as seen in compounds designed to have dual functions as antiproliferative agents and fluorescent probes. nih.govresearchgate.net

Furthermore, the coumarin (B35378) ring itself can be a target for modification, although this is less explored for this specific compound. Substitutions at other positions on the benzene (B151609) ring could modulate the electronic properties and solubility of the molecule. The development of synthetic methodologies that are tolerant to different functional groups will be crucial for efficiently creating a library of diverse derivatives for biological screening. nih.gov

Table 1: Examples of Derivatization Strategies

| Derivatization Strategy | Example Derivative Name | Potential Enhancement | Reference |

|---|---|---|---|

| N-substitution of the carboxamide | N-benzyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide | Altered steric and electronic properties for improved target binding. | dur.ac.uk |

| Functionalization of the N-substituent | N-(2-hydroxyethyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide | Increased hydrogen bonding potential to influence solubility and target interaction. | uea.ac.uk |

| Addition of a zinc-binding pharmacophore | N-(4-(hydroxyamino)-4-oxobutyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide | Targeting metalloenzymes like HDACs for anticancer activity. | nih.gov |

| N-arylsulfonamide linkage | 6-Methoxy-2-oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide | Targeting enzymes like carbonic anhydrases. | nih.gov |

Integration of Advanced Computational Methods for Predictive Design and Optimization

Advanced computational methods are becoming indispensable in modern drug discovery and will play a pivotal role in the future development of this compound derivatives. Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics (MD) simulations can provide deep insights into the interactions of these compounds at a molecular level, guiding the design of more potent and selective molecules.

Molecular docking studies have already been employed to predict the binding modes of related coumarin derivatives at the active sites of enzymes like HDAC1. nih.gov These simulations can help to rationalize the observed biological activities and suggest specific structural modifications to improve binding affinity. For example, docking results can reveal key interactions, such as T-stacking between the coumarin ring and aromatic amino acid residues (e.g., phenylalanine) in the target protein's active site. nih.gov

QSAR models can be developed to correlate the physicochemical properties of a series of derivatives with their biological activity. This can help in predicting the activity of yet-to-be-synthesized compounds, thereby prioritizing synthetic efforts.

Supervised machine learning algorithms, such as logistic regression, have been used to create predictive models for physicochemical properties like solvate formation. uea.ac.uk These models can incorporate molecular descriptors representing features like size, branching, and hydrogen bonding ability to predict the behavior of compounds during crystallization, which is a critical aspect of pharmaceutical development. uea.ac.uk

Future computational work could also involve MD simulations to study the dynamic behavior of the ligand-protein complex over time, providing a more realistic picture of the binding stability and conformational changes.

Exploration of Synergistic Effects with Established Agents in In Vitro Models

A significant area for future research is the investigation of potential synergistic effects when this compound or its derivatives are combined with established therapeutic agents. Many complex diseases, such as cancer, often require combination therapies to overcome resistance and improve efficacy.

Given that derivatives of this compound have shown antiproliferative activity and the ability to modulate genes involved in the cell cycle, such as p21 and p53, in cancer cell lines researchgate.net, it is conceivable that they could enhance the effects of conventional chemotherapeutic drugs. For example, combining a coumarin-based HDAC inhibitor with a DNA-damaging agent could lead to a synergistic anticancer effect.

In vitro studies using various cancer cell lines (e.g., prostate and breast cancer) would be the first step to explore these potential synergies. researchgate.net Researchers would typically use checkerboard assays to determine the fractional inhibitory concentration (FIC) index, which quantifies whether the combination is synergistic, additive, or antagonistic.

The rationale for such combinations is often based on targeting different but complementary pathways. For instance, if a derivative of this compound inhibits a specific enzyme crucial for cancer cell survival, combining it with a drug that blocks a different survival pathway could lead to enhanced cell death.

Conceptualization of this compound as a Biochemical Probe or Research Tool

The inherent fluorescent properties of the coumarin scaffold make this compound and its derivatives attractive candidates for development as biochemical probes. nih.govresearchgate.net These probes can be invaluable tools for studying biological processes, visualizing cellular components, and detecting the activity of specific enzymes.

Research has already demonstrated that certain coumarin-hydroxamic acid derivatives can function as fluorescent probes with the dual purpose of acting as antiproliferative agents. nih.govresearchgate.net These compounds exhibit fluorescence emission that can be used to monitor their subcellular location and potentially report on their engagement with intracellular targets like HDACs. researchgate.net

Future work could focus on fine-tuning the photophysical properties of these molecules. By modifying the substituents on the coumarin ring, it may be possible to shift the absorption and emission wavelengths to better suit different imaging applications and avoid interference from endogenous fluorophores.

Table 2: Photophysical Properties of a Derivative

| Compound | Solvent | Absorption λmax (nm) | Emission λmax (nm) | Reference |

|---|---|---|---|---|

| N-(4-(hydroxyamino)-4-oxobutyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide | Methanol | 363 | 458 | nih.gov |

Beyond fluorescence, these compounds could also be conceptualized as ligands for affinity chromatography. By immobilizing a derivative on a solid support, it could be used to isolate and identify its binding partners from cell lysates, thereby elucidating its mechanism of action and discovering new biological targets.

Strategic Pathways for Lead Optimization Based on Pre-clinical Findings

Based on initial pre-clinical findings, several strategic pathways can be envisioned for the lead optimization of this compound. The goal of lead optimization is to improve the drug-like properties of a compound, including its potency, selectivity, and pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME).